Home > Products > Screening Compounds P20004 > 4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE -

4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE

Catalog Number: EVT-4528499
CAS Number:
Molecular Formula: C23H31N3O4S
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[6-[6-Methoxy-4-Methyl-8-Quinolinyl)Amino]Hexyl]-1-Piperazineethanol

Compound Description: This 8-quinolinamine derivative, denoted as 1b in the source [], has demonstrated significant efficacy against Leishmania donovani infections in hamsters. Research focused on this compound aimed to enhance its potency and reduce toxicity, leading to the synthesis of various analogs [].

Relevance: While this compound differs significantly from 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide in its core structure (quinoline vs. benzenesulfonamide), both share a crucial structural motif: a 4-methylpiperazine ring. This shared feature suggests potential for exploring modifications to the 4-methylpiperazine moiety in the main compound, based on the extensive structure-activity relationship (SAR) studies conducted on the quinolinamine analogs [].

N-[3-Methyl-1-(2-Phenylethyl)-4-Piperidyl]-N-Phenylpropanamide

Compound Description: This compound serves as a structural foundation for potent analgesic agents [, ]. Studies have investigated the influence of methyl substitutions on its analgesic activity, highlighting the significance of stereochemistry in its pharmacological profile [, ]. The cis-(+)-enantiomer, specifically, exhibits remarkably potent analgesic effects, surpassing morphine by a significant margin [, ].

N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)-1-Piperazinyl)]-2-Methyl-4-Pyrimidinyl]Amino)]-1,3-Thiazole-5-Carboxamide (Dasatinib)

Compound Description: Discovered as a novel Src family kinase inhibitor, Dasatinib [] possesses potent inhibitory activity against various kinases, particularly Src kinases. This compound demonstrates promising anti-inflammatory effects, highlighting its potential therapeutic applications []. Notably, Dasatinib inhibits proinflammatory cytokine production, including TNFα [].

2-Chloro-5-((1-Methyl-2-(S)-Pyrrolidinyl)Methoxy)-3-(2-(4-Pyridinyl)Vinyl)Pyridine

Compound Description: This compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs) []. Its structural features contribute to favorable lipophilicity, making it suitable for potential development as a positron emission tomography (PET) imaging agent for nAChRs [].

(R)-N-((4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2-Methyl-1-(1-(1-(2,2,2-Trifluoroethyl)Piperidin-4-yl)Ethyl)-1H-Indole-3-Carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing phase I clinical trials for B-cell lymphoma []. It exhibits robust antitumor activity and has demonstrated significant potential as a therapeutic agent for EZH2-driven cancers [].

Properties

Product Name

4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C23H31N3O4S/c1-19-17-21(9-10-22(19)30-3)31(28,29)26(12-11-20-7-5-4-6-8-20)18-23(27)25-15-13-24(2)14-16-25/h4-10,17H,11-16,18H2,1-3H3

InChI Key

QAUWVNZBJDHVQD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCN(CC3)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCN(CC3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.